ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
CAS No.: 852142-09-7
Cat. No.: VC4169774
Molecular Formula: C20H24N6O3S
Molecular Weight: 428.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852142-09-7 |
|---|---|
| Molecular Formula | C20H24N6O3S |
| Molecular Weight | 428.51 |
| IUPAC Name | ethyl 4-[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C20H24N6O3S/c1-3-29-20(28)26-10-8-25(9-11-26)17(27)13-30-19-23-22-18(24(19)2)15-12-21-16-7-5-4-6-14(15)16/h4-7,12,21H,3,8-11,13H2,1-2H3 |
| Standard InChI Key | ZGBUSBAUYRKYNW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Introduction
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that combines an indole moiety, a triazole ring, and a piperazine-1-carboxylate group. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, although specific details about its synthesis and pharmacological properties are not readily available in the provided search results.
Research Findings and Data
Given the lack of specific information on this compound, we can consider related compounds for insights into potential pharmacological properties:
Future Directions
Future research should focus on synthesizing this compound and evaluating its pharmacokinetic and pharmacodynamic properties using in silico tools and in vitro assays. Additionally, exploring its potential therapeutic applications, such as anticancer activity, could provide valuable insights into its utility in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume